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Compound of Interest

Compound Name: L-Serine O-sulfate

Cat. No.: B555219

Spectroscopic Analysis of L-Serine O-sulfate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of L-Serine O-sulfate, a sulfated amino acid of interest in various biological processes. The
guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Introduction

L-Serine O-sulfate is a post-translationally modified amino acid that plays a role in numerous
biological systems. Its structural elucidation and quantification are critical for understanding its
function and for the development of potential therapeutics. Spectroscopic techniques are
indispensable tools for the detailed characterization of this molecule. This guide summarizes
the key spectroscopic data for L-Serine O-sulfate and provides generalized experimental
protocols for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for L-Serine O-sulfate in
structured tables for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of isolated L-Serine O-sulfate has proven to be
challenging, and detailed *H and 3C NMR data with assigned chemical shifts and coupling
constants are not readily available in the public domain. However, studies on the behavior of
amino acids in concentrated sulfuric acid have provided some insight into the 13C NMR
spectrum of O-sulfated serine.

It is important to note that the chemical shifts observed in concentrated sulfuric acid will differ
from those in more standard NMR solvents due to the extreme environment.

Table 1: 13C NMR Chemical Shifts of Serine in Concentrated Sulfuric Acid (98% D2S04/2%
D20)[1]

Carbon Atom Chemical Shift (8) in ppm Notes

The amino acid backbone

o-carbon Unchanged o
remains intact.[1]

Sulfation occurs at the
[-carbon Modified hydroxyl group on the (3-
carbon.[1]

The amino acid backbone

Carboxyl Unchanged o
remains intact.[1]

Further research is required to determine the precise chemical shifts of L-Serine O-sulfate in

standard deuterated solvents.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Infrared Multiple Photon Dissociation (IRMPD) spectroscopy,
has been effectively used to characterize the vibrational modes of L-Serine O-sulfate in the
gas phase.[2][3][4] The spectra reveal diagnostic signatures of the sulfate modification.[2][4]

Table 2: Key IR Absorption Bands for Protonated L-Serine O-sulfate ([sSer + H]*)[2][3][4]
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Wavenumber Range (cm~?) Vibrational Mode Assignment

Fingerprint region containing diagnostic
750 - 1900 _ o
signatures of the sulfate modification.[2][4]

2900 - 3700 N-H and O-H stretching modes.[2][4]

The most stable conformations of protonated L-Serine O-sulfate are stabilized by hydrogen
bonding interactions between the protonated amino group and both the carbonyl and sulfate
oxygens.[2][4]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for the analysis of L-Serine
O-sulfate, providing information on its molecular weight and fragmentation patterns.[2][4][5]

Table 3: Mass Spectrometry Data for L-Serine O-sulfate

Parameter Value Source
Molecular Formula CsH7NOsS PubChem
Molecular Weight 185.16 g/mol PubChem
Precursor lon (Negative Mode)  [M-H]~ at m/z 184 PubChem
Precursor lon (Positive Mode) [M+H]* at m/z 186 [2][4]

Key Fragment lons (Negative

m/z 97 (HSOa4™) PubChem
Mode)

The fragmentation of L-Serine O-sulfate is characterized by the facile loss of the sulfate group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample characteristics.
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NMR Spectroscopy of Amino Acids

Objective: To acquire *H and 3C NMR spectra of an amino acid sample.

Materials:

Amino acid sample (e.g., L-Serine O-sulfate)

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes

Internal standard (e.g., DSS or TSP)

NMR spectrometer

Procedure:

e Sample Preparation:

[e]

Dissolve 5-10 mg of the amino acid sample in 0.5-0.7 mL of the chosen deuterated solvent
in a clean, dry vial.

[e]

Add a small amount of an internal standard for chemical shift referencing.

o

Vortex the solution until the sample is completely dissolved.

[¢]

Transfer the solution to a clean NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for the desired nuclei (*H and 13C).
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e 'H NMR Acquisition:
o Set the appropriate spectral width, acquisition time, and relaxation delay.
o Acquire the *H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

e 13C NMR Acquisition:
o Set up a BC NMR experiment, typically with proton decoupling to simplify the spectrum.

o Adjust the spectral width, acquisition time, and relaxation delay. Due to the low natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is usually
required to achieve a good signal-to-noise ratio.

o Process the acquired data similarly to the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy of
Amino Acids

Objective: To obtain the infrared absorption spectrum of an amino acid sample.
Materials:

e Amino acid sample (e.g., L-Serine O-sulfate)

Potassium bromide (KBr), spectroscopic grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:
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o Sample Preparation (KBr Pellet Method):
o Dry the amino acid sample and KBr thoroughly to remove any moisture.
o Weigh approximately 1-2 mg of the amino acid sample and 100-200 mg of KBr.
o Grind the KBr to a fine powder using the agate mortar and pestle.

o Add the amino acid sample to the KBr powder and mix thoroughly by grinding. The mixture
should be homogenous.

o Transfer the mixture to a pellet die.

o Press the die under high pressure (typically several tons) using a hydraulic press to form a
transparent or translucent pellet.

e Spectral Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[e]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm1).

o

The final spectrum is typically presented in terms of transmittance or absorbance.

Electrospray lonization Mass Spectrometry (ESI-MS) of
Amino Acids

Objective: To determine the mass-to-charge ratio of an amino acid and its fragments.
Materials:
¢ Amino acid sample (e.g., L-Serine O-sulfate)

e Solvent system (e.g., methanol, water, acetonitrile with a small amount of formic acid or
ammonium acetate)
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e Mass spectrometer with an ESI source
Procedure:
e Sample Preparation:

o Dissolve a small amount of the amino acid sample in the chosen solvent system to a final
concentration typically in the low micromolar to nanomolar range.

o The solvent system should be compatible with ESI and promote ionization of the analyte.
The addition of a small amount of acid (like formic acid) is common for positive ion mode,
while a base (like ammonium hydroxide) can be used for negative ion mode.

e Instrument Setup and Calibration:

o Calibrate the mass spectrometer using a known standard to ensure accurate mass
measurements.

o Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,
and drying gas flow rate and temperature. These parameters should be optimized for the
analyte of interest.

o Data Acquisition:

[¢]

Infuse the sample solution into the ESI source at a constant flow rate using a syringe
pump.

o Acquire the mass spectrum in full scan mode to identify the precursor ion(s).

o For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the
precursor ion of interest and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

o Analyze the resulting mass spectra to determine the molecular weight and identify
characteristic fragment ions.

Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of L-Serine
O-sulfate.

Sample Preparation

L-Serine O-sulfate Sample

Dissolution in Appropriate Solvent

I
Spectrosco#ic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (FTIR/IRMPD) (ESI-MS, MS/MS)

4 Data Analysis and Ir%erpretation )
NMR Spectra: IR Spectrum: Mass Spectrum
Chemical Shifts, Coupling Constants Vibrational Modes m/z, Fragmentation Pattern

Structural Elucidation and Characterization

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of L-Serine O-sulfate.

Conclusion

This technical guide has summarized the available spectroscopic data for L-Serine O-sulfate
and provided detailed experimental protocols for its analysis using NMR, IR, and mass
spectrometry. While comprehensive NMR data remains a key area for future investigation, the
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information presented here offers a solid foundation for researchers and scientists working on
the characterization of this important biomolecule. The provided workflows and protocols serve
as a practical starting point for the spectroscopic analysis of L-Serine O-sulfate and related
sulfated amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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